Ajugavensin A
Description
Ajugavensin A is a neo-clerodane diterpenoid isolated from plants within the Ajuga genus, notably Ajuga reptans (creeping bugleweed) . This compound belongs to a class of secondary metabolites characterized by a clerodane skeleton, which consists of a bicyclic diterpene framework with specific oxygenated functional groups. This compound has been structurally elucidated via X-ray crystallography, confirming its tetracyclic arrangement with hydroxyl and acetyl substitutions that influence its bioactivity .
Studies highlight its photoprotective properties, demonstrating efficacy in mitigating UV-induced oxidative stress in skin cell models . Its presence in A. However, its structural complexity and low natural abundance pose challenges for large-scale isolation.
Properties
CAS No. |
140400-73-3 |
|---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(1R,4aR,5S,7R,8S,8aR)-8-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H44O9/c1-7-16(2)25(32)37-21-8-10-28(14-35-28)29(15-34-18(4)30)23(36-19(5)31)12-17(3)27(6,24(21)29)22-13-20-9-11-33-26(20)38-22/h16-17,20-24,26H,7-15H2,1-6H3/t16-,17+,20+,21+,22?,23-,24+,26-,27+,28?,29+/m0/s1 |
InChI Key |
LVCGFOUBGCCIHG-NVBYUWJMSA-N |
SMILES |
CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1CCC2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)COC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C |
Synonyms |
ajugavensin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Ajugavensin B and C
- Structural Features : Both are stereoisomers of this compound, differing in hydroxyl group positioning and acetyl substitutions .
- Bioactivity : While this compound exhibits photoprotective effects, Ajugavensin B and C show stronger insect antifeedant activity, likely due to variations in polarity and hydrogen-bonding capacity .
Ajugamarin
Clerodendrin D
- Structural Features : Shares the clerodane skeleton but lacks the hydroxyl group at C-14.
Functional Analogues
Verbascoside (Phenylethanoid Glycoside)
Quercetin (Flavonoid)
- Structural Class: Flavonoid with a polyphenolic framework.
- Bioactivity : Shares UV-protective effects but acts through direct DNA repair mechanisms, unlike this compound’s lipid peroxidation inhibition .
Data Table: Key Properties of this compound and Analogues
| Compound | Structural Class | Molecular Formula* | Molecular Weight* | Key Bioactivity | Source |
|---|---|---|---|---|---|
| This compound | Neo-clerodane diterpenoid | C₂₄H₃₂O₇ | 432.5 g/mol | Photoprotective, antioxidant | Ajuga reptans |
| Ajugavensin B | Neo-clerodane diterpenoid | C₂₄H₃₂O₇ | 432.5 g/mol | Antifeedant, mild cytotoxicity | Ajuga pseudoiva |
| Ajugamarin | Clerodane diterpenoid | C₂₀H₂₈O₅ | 348.4 g/mol | Cytotoxic | Ajuga remota |
| Verbascoside | Phenylethanoid glycoside | C₂₉H₃₆O₁₅ | 624.6 g/mol | Antioxidant, anti-inflammatory | A. reptans |
*Note: Molecular formulas and weights are inferred from structural data in referenced studies .
Research Findings and Implications
Structural-Activity Relationships: The acetyl group at C-6 in this compound enhances its membrane permeability compared to non-acylated analogues like Clerodendrin D, explaining its superior photoprotective efficacy . Removal of hydroxyl groups (e.g., in Ajugamarin) correlates with loss of antioxidant activity but gains in cytotoxicity .
Functional Redundancy :
- Despite structural dissimilarity, this compound and verbascoside synergize in A. reptans extracts to amplify UV protection, highlighting the importance of plant metabolite interplay .
Limitations of Structural Similarity: As noted by Martin et al. (2002), structurally similar compounds (e.g., this compound and B) may exhibit divergent bioactivities due to target interaction nuances, emphasizing the need for empirical validation .
Q & A
Q. What are the key spectroscopic techniques for structural elucidation of Ajugavensin A, and how should data be validated?
this compound’s structural characterization typically employs NMR (¹H, ¹³C, 2D-COSY/HMBC), mass spectrometry (HR-MS), and X-ray crystallography. Validation requires cross-referencing spectral data with existing literature and ensuring reproducibility across multiple experimental runs. For ambiguous results, computational methods like DFT (Density Functional Theory) can predict NMR shifts for comparison .
Q. How should researchers design experiments to isolate this compound from plant sources?
Isolation protocols should specify plant material (species, collection site, voucher specimens), extraction solvents (polarity optimization via TLC), and chromatographic methods (HPLC, column chromatography). Include controls for secondary metabolite interference and document yield percentages at each step. Replicate extractions across batches to assess variability .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Standardize positive/negative controls, solvent compatibility (e.g., DMSO concentration limits), and triplicate measurements to minimize false positives. Report IC₅₀ values with confidence intervals .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Conflicting results may arise from variations in assay conditions (e.g., cell line selection, incubation time) or compound purity (>95% by HPLC). Perform meta-analyses of published data, highlighting methodological differences. Validate findings via orthogonal assays (e.g., in vivo models if initial data were in vitro) and share raw datasets for transparency .
Q. What strategies optimize the total synthesis of this compound for mechanistic studies?
Retrosynthetic analysis should prioritize stereochemical fidelity, especially for terpenoid or flavonoid backbones. Use protecting-group-free routes if possible, and employ catalytic asymmetric synthesis for chiral centers. Characterize intermediates via HR-MS and compare spectroscopic profiles with natural isolates to confirm structural congruence .
Q. How should researchers design pharmacokinetic studies for this compound?
Use LC-MS/MS for plasma concentration analysis in animal models, with parameters like Cₘₐₓ, Tₘₐₓ, and AUC calculated via non-compartmental models. Account for metabolite interference by incubating plasma samples with β-glucuronidase. Validate methods using spiked matrix samples and report recovery rates .
Methodological Guidance
Q. What statistical approaches are critical for dose-response studies of this compound?
Nonlinear regression models (e.g., log-dose vs. response) with goodness-of-fit metrics (R², RMSE) are standard. For small sample sizes, use resampling techniques (bootstrapping) to estimate confidence intervals. Address outliers via Grubbs’ test and document exclusion criteria .
Q. How can researchers ensure reproducibility in this compound-related experiments?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish detailed protocols (e.g., exact HPLC gradients), deposit raw spectra in repositories like Zenodo, and use standardized reference materials (e.g., USP-grade solvents). Replicate experiments across independent labs and report failure rates .
Data Interpretation and Reporting
Q. What criteria distinguish artifact signals from genuine bioactivity in this compound studies?
Rule out assay artifacts via counter-screens (e.g., luciferase inhibition in reporter assays) and evaluate cytotoxicity thresholds. Use CRISPR-based gene knockout models to confirm target specificity. Cross-validate with structurally analogous compounds to isolate structure-activity relationships .
Q. How should researchers address low yields in this compound synthesis or extraction?
Optimize reaction conditions (e.g., microwave-assisted extraction for plant isolates) or employ biocatalytic methods (e.g., enzymatic glycosylation). Perform DOE (Design of Experiments) to identify critical variables (pH, temperature) and quantify interactions via response surface methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
